3-(5-Chlorothiophen-3-yl)propanoic acid
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Overview
Description
3-(5-Chlorothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method includes the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.
Grignard Reaction: The 5-chlorothiophene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxyl group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-Chlorothi
5-Chlorothiophene-3-boronic acid: Another derivative of thiophene with a boronic acid group instead of a propanoic acid group.
Properties
Molecular Formula |
C7H7ClO2S |
---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
3-(5-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
BYHQUADDJUYNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCC(=O)O)Cl |
Origin of Product |
United States |
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